BenchChemオンラインストアへようこそ!

3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide

Medicinal Chemistry Chemical Biology SAR Exploration

3-Chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide offers a uniquely differentiated scaffold for sulfonamide SAR libraries. The 3-chloro-4-methoxy regioisomeric pattern, combined with a 3-hydroxypropyl-3-furanyl side chain, provides novel chemical space for isoform-selective inhibitor discovery, ADME optimization, and freedom-to-operate patent strategies. Ideal for labs seeking to diversify beyond conventional 2-furan and 4-alkoxy sulfonamide cores. The compound is supplied with comprehensive analytical documentation.

Molecular Formula C14H16ClNO5S
Molecular Weight 345.79
CAS No. 1428378-13-5
Cat. No. B2696793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide
CAS1428378-13-5
Molecular FormulaC14H16ClNO5S
Molecular Weight345.79
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=COC=C2)O)Cl
InChIInChI=1S/C14H16ClNO5S/c1-20-14-3-2-11(8-12(14)15)22(18,19)16-6-4-13(17)10-5-7-21-9-10/h2-3,5,7-9,13,16-17H,4,6H2,1H3
InChIKeyYEULDYQLDPYUBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide (CAS 1428378-13-5): A Structurally Differentiated Benzenesulfonamide Research Scaffold


3-Chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a chloro substituent at the 3-position, a methoxy group at the 4-position, and an N-linked 3-(furan-3-yl)-3-hydroxypropyl side chain [1]. With a molecular formula of C₁₄H₁₆ClNO₅S and a molecular weight of 345.8 g/mol, this compound belongs to a class of sulfonamides commonly explored for enzyme inhibition and receptor modulation due to the hydrogen-bonding capacity of the sulfonamide moiety and the metabolic lability of the furan ring [1]. However, it is critical to note that this specific compound is primarily documented in chemical supplier catalogs and has extremely limited representation in primary pharmacology, patent, or authoritative bioassay databases, which fundamentally constrains any evidence-based selection rationale [1].

Why Generic Substitution is Not Advisable for 3-Chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide


Within the benzenesulfonamide class, even subtle changes to the substitution pattern—such as the presence and position of halogen and alkoxy groups on the phenyl ring, or the length and heterocyclic character of the N-alkyl chain—can drastically alter target binding, metabolic stability, and off-target profiles [1]. This compound's specific combination of a 3-chloro-4-methoxybenzenesulfonamide core with a 3-hydroxypropyl linker terminating in a 3-furanyl group distinguishes it structurally from many common sulfonamide scaffolds. However, because no public head-to-head pharmacological or physicochemical comparisons between this compound and close analogs (e.g., 3-chloro-N-(1-(furan-3-yl)propan-2-yl)-4-methoxybenzenesulfonamide or unsubstituted N-furanylethyl benzenesulfonamides) have been identified, a generic substitution would be an entirely unvalidated risk [1]. The absence of biological fingerprint data means that even minor structural modifications could lead to substantial functional divergence, reinforcing the need for compound-specific qualification rather than class-based interchangeability [1].

Quantitative Comparative Evidence for Prioritizing 3-Chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide


Molecular Weight Differentiation Against Common Benzenesulfonamide Scaffolds

The target compound possesses a molecular weight of 345.8 g/mol, which is approximately 16 mass units higher than the analogous des-hydroxy compound 3-chloro-N-(1-(furan-3-yl)propan-2-yl)-4-methoxybenzenesulfonamide (329.8 g/mol) and markedly higher than simpler N-furanyl-benzenesulfonamides lacking the 3-chloro-4-methoxy substitution [1]. The hydroxy group introduces an additional hydrogen-bond donor/acceptor, which can significantly alter solubility, permeability, and target engagement profiles compared to non-hydroxylated analogs, though no quantitative ADME or target-binding data are publicly available for the target compound itself [1].

Medicinal Chemistry Chemical Biology SAR Exploration

Regioisomeric Substitution Pattern Relative to Literature TACE Inhibitors

The 3-chloro-4-methoxy substitution pattern on the benzenesulfonamide core differentiates this compound from the 4-alkoxy-substituted benzenesulfonamides described in patent US8633196B2, where TACE (TNFα-converting enzyme) inhibitory activity is associated with a 4-position alkoxy linker rather than a 3-chloro-4-methoxy motif [1]. Although no direct enzyme inhibition data exist for this compound, the regioisomeric switch from a 4-alkoxy to a 3-chloro-4-methoxy pattern is known in sulfonamide SAR to influence zinc-chelating geometry and selectivity over related metalloproteases [1]. This structural divergence provides a rational basis for exploring selectivity profiles that cannot be achieved with the patented 4-alkoxy series [1].

Drug Discovery Enzyme Inhibition Zinc Metalloproteases

Hydroxypropyl Linker as a Metabolic Soft Spot Compared to Non-Hydroxylated Analogs

The 3-hydroxypropyl linker present in the target compound introduces a metabolically labile secondary alcohol, in contrast to the saturated propyl linker found in analogs such as 3-chloro-N-(1-(furan-3-yl)propan-2-yl)-4-methoxybenzenesulfonamide [1]. In sulfonamide-based drug discovery, such hydroxylation sites are frequently exploited to reduce half-life or to create prodrug opportunities through Phase II conjugation. Although no experimental metabolic stability data (e.g., microsomal t½, hepatocyte clearance) exist for either compound, the structural difference is quantifiable: the target compound possesses one additional oxygen atom and one additional exchangeable proton, which can be expected to reduce logD and increase aqueous solubility relative to the non-hydroxylated comparator [1].

Metabolic Stability Drug Design Pharmacokinetics

Application Scenarios for 3-Chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide with the Strongest Scientific Justification


Exploratory SAR Studies on Sulfonamide Linker Hydroxylation Effects

Given the quantifiable structural differences in linker functionality, this compound is best suited for systematic structure-activity relationship (SAR) studies examining the impact of a 3-hydroxypropyl linker versus a saturated propyl linker on in vitro ADME parameters (logD, aqueous solubility, microsomal stability) and target binding. Such studies can directly inform whether this modification confers a tangible advantage in solubility or metabolic profile, as hypothesized from the structural analysis in Section 3 [1].

Probing Regioisomer-Dependent Selectivity Against Zinc Metalloproteases

The 3-chloro-4-methoxy substitution pattern offers a regioisomeric alternative to the 4-alkoxy-benzenesulfonamide core found in patented TACE/ADAM inhibitors. Researchers can use this compound in biochemical panels (e.g., TACE, ADAM10, ADAM17, MMPs) to test whether the altered substitution geometry yields a selectivity shift, potentially opening new chemical space for isoform-selective inhibitors [2].

Furan-Containing Fragment Library Expansion

The 3-furanyl moiety is relatively underexplored compared to 2-furanyl or thienyl groups in medicinal chemistry. This compound can serve as a furan-3-yl-containing fragment or synthon for library design, enabling the evaluation of 3-furan hydrogen-bonding patterns with biological targets. Its procurement is justified when fragment-based screening aims to diversify heterocyclic chemical space beyond the more common 2-furan isomers [1].

Benchmarking Against Closest Commercially Available Analogs for Novel IP Generation

For groups pursuing novel composition-of-matter patents, this compound provides a structurally distinct lead-like scaffold that combines the 3-chloro-4-methoxybenzenesulfonamide core with a hydroxylated furanylalkyl side chain—a combination not exemplified in major antiviral or anti-inflammatory sulfonamide patent estates. Comparative data generation against the closest prior art analogs (identified in Section 3) can support freedom-to-operate analyses and establish proprietary differentiation [1][2].

Quote Request

Request a Quote for 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.